molecular formula C20H19BrN4O5 B11677064 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11677064
M. Wt: 475.3 g/mol
InChI Key: UNTKHJVLIFZSQT-MFXOJOAGSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide is a complex organic compound that features a unique structure combining an indole moiety with a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole compound is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Hydrazide Formation: The brominated indole is reacted with hydrazine to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde or ketone (in this case, 3,4-dimethoxybenzaldehyde) to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the hydrazide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide apart is its combination of an indole moiety with a hydrazide group, which is not commonly found in similar compounds

Properties

Molecular Formula

C20H19BrN4O5

Molecular Weight

475.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C20H19BrN4O5/c1-11(12-4-7-16(28-2)17(8-12)29-3)25-30-10-18(26)23-24-19-14-9-13(21)5-6-15(14)22-20(19)27/h4-9,22,27H,10H2,1-3H3/b24-23?,25-11+

InChI Key

UNTKHJVLIFZSQT-MFXOJOAGSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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